2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+
Overview
Description
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ is a complex organic compound with a unique structure that combines a benzodioxin ring with an imidothiocarbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol with ethylene glycol to form the benzodioxin ring, followed by the reaction with an appropriate isothiocyanate to introduce the imidothiocarbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidothiocarbamate group can be reduced to form corresponding amines.
Substitution: The methanesulfonate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ involves its interaction with specific molecular targets. The imidothiocarbamate group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The benzodioxin ring may also interact with various receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the imidothiocarbamate group.
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate: Another derivative with a different substituent group.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl imidothiocarbamate methanesulfonat+ is unique due to the presence of both the benzodioxin ring and the imidothiocarbamate group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl carbamimidothioate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.CH4O3S/c11-10(12)15-6-7-5-13-8-3-1-2-4-9(8)14-7;1-5(2,3)4/h1-4,7H,5-6H2,(H3,11,12);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRTNPRPWUJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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